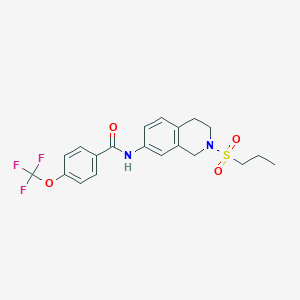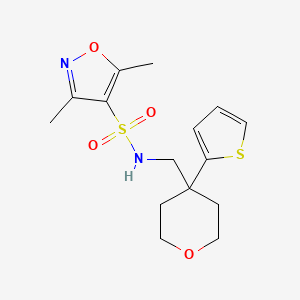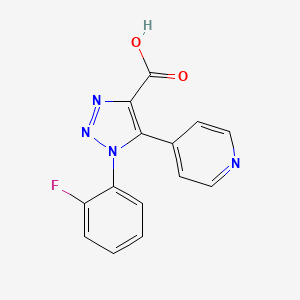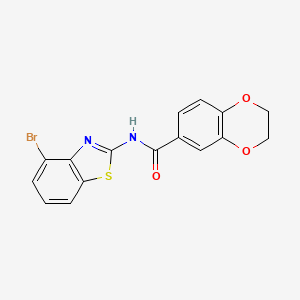![molecular formula C17H10ClNO3 B2457766 1-(4-Chlorphenyl)-1,2-Dihydrochromeno[2,3-c]pyrrol-3,9-dion CAS No. 879450-91-6](/img/structure/B2457766.png)
1-(4-Chlorphenyl)-1,2-Dihydrochromeno[2,3-c]pyrrol-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno-pyrrole core with a chlorophenyl substituent, making it a subject of interest in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromone derivative with a pyrrole precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the chromeno-pyrrole ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromeno-pyrrole core to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized analogs.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological responses. The compound’s unique structure allows it to engage in specific binding interactions, influencing pathways related to cell growth, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[3,4-c]pyrrole-1,3-dione: Known for its use in organic electronics and as a pigment.
Indole Derivatives: Commonly studied for their biological activities and synthetic versatility.
Thieno[3,4-c]pyrrole-4,6-dione: Utilized in the development of organic semiconductors.
Uniqueness: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific chromeno-pyrrole core and chlorophenyl substituent, which confer unique chemical and physical properties. These features make it a valuable compound for targeted research and applications in various scientific domains.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-10-7-5-9(6-8-10)14-13-15(20)11-3-1-2-4-12(11)22-16(13)17(21)19-14/h1-8,14H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUGJQWMJVSRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide](/img/structure/B2457686.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide](/img/structure/B2457695.png)

![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)

